2-Hydroxyethyl carbamate
Overview
Description
2-Hydroxyethyl carbamate, also known as carbamic acid, N-(2-hydroxyethyl)-, is a compound with the molecular formula C3H7NO3. It is a derivative of carbamic acid where the hydrogen atom is replaced by a 2-hydroxyethyl group. This compound is of interest due to its various applications in scientific research and industry .
Mechanism of Action
Target of Action
2-Hydroxyethyl carbamate, also known as N-(2-hydroxyethyl)-carbamic acid 2-hydroxyethyl ester , is a compound that has been used in the synthesis of phosphatidyl ethanolamines and ornithine . .
Mode of Action
Carbamates in general have been noted for their ability to penetrate cell membranes and resemble peptide bonds . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
For instance, carbamate degradation in bacteria involves enzymatic hydrolysis of the carbamate ester or amide linkage, funnelling of aryl carbamates into respective dihydroxy aromatic intermediates, and nitrogen assimilation .
Pharmacokinetics
Carbamates in general are known for their good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond, which may enhance their bioavailability .
Biochemical Analysis
Biochemical Properties
2-Hydroxyethyl carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with the enzyme CYP2E1, which is involved in its metabolism . The nature of these interactions often involves the formation of intermediate metabolites, which can further participate in biochemical pathways. These interactions are crucial for understanding the compound’s role in cellular processes and its potential effects on health.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that this compound can induce sister chromatid exchange and gene mutagenesis in mammalian cell systems . These effects highlight the compound’s potential impact on cellular health and its role in genetic regulation.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound is metabolized by the enzyme CYP2E1, which converts it into reactive metabolites . These metabolites can interact with DNA and other cellular components, leading to various biochemical effects. Understanding these molecular interactions is essential for elucidating the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can cause dose-dependent increases in sister chromatid exchange when injected into mice . These temporal effects are crucial for understanding the compound’s behavior in experimental conditions and its potential long-term impact on health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For example, carbamate toxicosis in animals has been observed with various carbamate compounds, including this compound . These studies highlight the importance of dosage in determining the compound’s safety and efficacy in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by the enzyme CYP2E1, which converts it into intermediate metabolites such as vinyl carbamate and ethyl N-hydroxycarbamate . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Understanding these pathways is essential for elucidating the compound’s role in metabolism and its potential effects on health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its biochemical effects. The compound is transported through various cellular mechanisms and can interact with transporters and binding proteins . These interactions influence its localization and accumulation within specific tissues, affecting its overall activity and function.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level and its potential impact on cellular health.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl carbamate can be synthesized through several methods. One common method involves the reaction of ethylene carbonate with ammonia, which produces this compound as a product . Another method involves the reaction of isocyanic acid with ethylene glycol . These reactions typically require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of ethylene oxide with urea. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in the presence of a catalyst, such as zinc oxide, at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethyl carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethylene carbonate.
Reduction: Reduction reactions can convert it back to ethylene glycol and ammonia.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Ethylene carbonate.
Reduction: Ethylene glycol and ammonia.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
2-Hydroxyethyl carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is studied for its potential effects on biological systems, including its role in enzyme inhibition.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Comparison with Similar Compounds
Ethyl carbamate: Similar in structure but with an ethyl group instead of a hydroxyethyl group.
Methyl carbamate: Contains a methyl group instead of a hydroxyethyl group.
Propyl carbamate: Contains a propyl group instead of a hydroxyethyl group
Uniqueness: 2-Hydroxyethyl carbamate is unique due to the presence of the hydroxyl group, which imparts additional reactivity and the ability to form hydrogen bonds. This makes it more versatile in chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
2-hydroxyethyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-3(6)7-2-1-5/h5H,1-2H2,(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDQXGUEVVTAMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883487 | |
Record name | 1,2-Ethanediol, 1-carbamate | |
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Molecular Weight |
105.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid or pale yellow liquid; Deliquescent; May solidify below 30 deg C; mp = 43 deg C; [HSDB] | |
Record name | Hydroxyethyl carbamate | |
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Boiling Point |
130-135 °C | |
Record name | HYDROXYETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2611 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
370 °F | |
Record name | HYDROXYETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2611 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in acetone and alcohol; insoluble in benzene and chloroform, Miscible with water | |
Record name | HYDROXYETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2611 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2852 g/cc at 20 °C | |
Record name | HYDROXYETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2611 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.55 [mmHg], 2.55 mm Hg at 25 °C /Estimated/ | |
Record name | Hydroxyethyl carbamate | |
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Record name | HYDROXYETHYL CARBAMATE | |
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Mechanism of Action |
In the present study, /hydroxyethyl carbamate/ HEC was synthesized by reacting ethylene carbonate with ammonia and was characterized. A single dose of HEC or /ethyl carbamate/ EC in saline was injected i.p. into adult male strain A mice, which were maintained for 16 weeks. HEC doses of 1.12, 4.6 and 11.2 mmol/kg induced 0.16, 0.32 and 0.32 lung adenomas/mouse, respectively. The 28% tumor incidence for the two highest doses was significantly (P < 0.05) greater than that in controls injected with saline alone. The number of tumors/mouse with 4.6 mmol HEC/kg was one-fortieth of that for an equimolar dose of EC. The weak activity of HEC supports the view that HEC is not a proximal carcinogenic metabolite of EC, i.e. that vinyl carbamate is produced directly from EC., The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/ | |
Record name | HYDROXYETHYL CARBAMATE | |
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Color/Form |
Crystalline solid, Clear, pale yellow, slightly viscous liquid ... may solidify at temperatures below 30 °C | |
CAS No. |
5395-01-7 | |
Record name | Hydroxyethyl carbamate | |
Source | CAS Common Chemistry | |
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Record name | Hydroxyethyl carbamate | |
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Record name | 2-Hydroxyethyl carbamate | |
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Record name | 1,2-Ethanediol, 1-carbamate | |
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Record name | 1,2-Ethanediol, 1-carbamate | |
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Record name | 2-hydroxyethyl carbamate | |
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Record name | 2-HYDROXYETHYL CARBAMATE | |
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Record name | HYDROXYETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2611 | |
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Melting Point |
43 °C | |
Record name | HYDROXYETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2611 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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